Step 1: Condensation of 5-Bromo Isatin with o-phenylenediamine. This reaction typically occurs in a polar solvent like glacial acetic acid under reflux conditions. [, ]
Step 2: Cyclization and aromatization of the intermediate product. This step is often facilitated by the use of oxidizing agents or catalysts. [, ]
Molecular Structure Analysis
Nucleophilic substitution: The bromine atom at the 9th position is susceptible to substitution by nucleophiles like amines, alkoxides, and thiols. [, , ] This reactivity allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships.
Sonogashira Coupling: The bromine atom can also participate in palladium-catalyzed Sonogashira coupling reactions with terminal alkynes. [, ] This reaction allows for the introduction of various alkynyl substituents at the 9th position, further expanding the structural diversity of potential drug candidates.
Alkylation: The nitrogen atom at the 6th position can be alkylated with various alkylating agents, enabling the introduction of different side chains. [, , ]
Mechanism of Action
While the mechanism of action depends on the specific derivative, 9-Bromo-6H-indolo[2,3-b]quinoxaline derivatives often exhibit biological activity through DNA intercalation. [, ] The planar aromatic structure of these compounds allows them to insert themselves between DNA base pairs, disrupting DNA replication and transcription, and leading to cell death. Certain derivatives also demonstrate topoisomerase II inhibition, further contributing to their antitumor effects. [, , ]
Physical and Chemical Properties Analysis
Appearance: Typically obtained as a solid powder. [, ]
Solubility: Solubility varies depending on the substituents but generally exhibits low solubility in water and higher solubility in organic solvents like DMSO and DMF. [, ]
Stability: Relatively stable under standard conditions. []
Applications
Antimicrobial agents: Some derivatives have shown activity against Gram-positive bacteria and fungi. [, , ]
Antitumor agents: Indolo[2,3-b]quinoxaline derivatives have demonstrated significant potential as antitumor agents, showing activity against various cancer cell lines. [, , , ] Their mechanism of action often involves DNA intercalation and/or topoisomerase II inhibition, leading to the disruption of DNA replication and cell death in cancerous cells.
Antiviral agents: Several indolo[2,3-b]quinoxaline derivatives have displayed potent antiviral activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (CMV), and varicella-zoster virus (VZV). [, , ]
Intercalating Nucleic Acid Monomers: Derivatives of 9-Bromo-6H-indolo[2,3-b]quinoxaline have been explored as building blocks for intercalating nucleic acids, aiming to enhance the stability of DNA triplexes and G-quadruplexes. [, ]
Redox Flow Batteries: Indolo[2,3-b]quinoxaline has been investigated as a potential anolyte material in nonaqueous redox flow batteries due to its low reduction potential, high solubility, and excellent stability. []
Compound Description: This class of compounds is synthesized from 9-Bromo-6H-indolo[2,3-b]quinoxaline by reacting it with various aromatic and aliphatic amines. [] They are being investigated as potential antimicrobial agents. []
Relevance: These derivatives are structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline by the addition of a sulfonamide group and an N-substituent at the 3-position of the indoloquinoxaline core. []
Compound Description: This compound is a synthetic intermediate used in the synthesis of a novel intercalating nucleic acid monomer. [] This monomer, containing a 6H-indolo[2,3-b]quinoxaline moiety, is designed to improve the thermal stability of Hoogsteen-type triplexes. []
Relevance: This compound is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline by the addition of a (2-(dimethylamino)ethyl) group at the 6-position of the indoloquinoxaline core. []
6-(3-Chloropropyl)-6H-indolo[2,3-b]quinoxaline
Compound Description: This compound serves as a precursor for synthesizing various 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines. [] These derivatives are produced through reactions with corresponding amines in the presence of tetrabutylammonium iodide. []
Relevance: This compound shares a structural similarity with 9-Bromo-6H-indolo[2,3-b]quinoxaline, with a chloropropyl group substituted at the 6-position instead of the bromine substituent present in the main compound. []
9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives
Compound Description: This group of compounds features positive charges at both the 11-N position of the aromatic scaffold and the side-chain alkylamino group. [] Studies show they exhibit antitumor activity against MCF-7, HeLa, and A549 cancer cell lines. [] They are suggested to act as DNA intercalators with enhanced binding affinity due to the presence of fluorine and alkyl amino side chains, along with a positive charge at the 11-N position. []
Relevance: These derivatives are structurally analogous to 9-Bromo-6H-indolo[2,3-b]quinoxaline, with a fluorine atom replacing the bromine at the 9-position. [, ] This modification, along with the addition of alkyl amino side chains and a positive charge, contributes to their antitumor activity and DNA binding ability. [, ]
6H-Indolo[2,3-b]quinoxaline-N-glycosides
Compound Description: This series of compounds, synthesized from isatin-N-glycosides and 1,2-diaminobenzenes, has been investigated for cytotoxic activity against human ceratinocytes (HaCaT). []
Relevance: These derivatives are structurally similar to 9-Bromo-6H-indolo[2,3-b]quinoxaline, differing by the absence of the bromine atom at the 9-position and the introduction of a glycoside moiety at the N-position of the indoloquinoxaline core. []
Compound Description: MIQ exhibits antiviral properties and has been studied for its interactions with human serum albumin (HSA) using fluorescence spectroscopy. [] The study revealed that MIQ effectively quenches the intrinsic fluorescence of HSA through a static quenching mechanism. []
Relevance: MIQ is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline, with a (2-morpholin-4-yl-ethyl) group replacing the bromine at the 6-position of the indoloquinoxaline core. []
Hexahydro-6H-indolo[2,3-b]quinoxaline derivatives
Compound Description: Synthesized from hexahydro-6H-indolo[2,3-b]quinoxaline, which is prepared from isatin and 1,2-diaminocyclohexane, these compounds are notable for their potential antibacterial and anti-inflammatory properties. [, ]
Relevance: These derivatives are structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline by the absence of the bromine atom at the 9-position and the hydrogenation of the pyridine ring within the indoloquinoxaline core. [, ]
Compound Description: B220 is a recognized antiviral and radioprotective agent. [, ] It demonstrates inhibitory effects on the production of reactive oxygen species from human neutrophils, suggesting its potential in modulating immune responses. []
Relevance: B220 is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline by the absence of the bromine atom and the addition of methyl groups at the 2 and 3 positions, and a dimethylaminoethyl group at the 6-position. [, ]
Compound Description: This antiviral quinoxaline derivative exhibits notable interactions with both DNA and RNA structures, including duplex and triplex forms. [] Its binding to these nucleic acid structures is characterized by strong negative linear dichroism, indicative of intercalation of its chromophoric ring system between base pairs or triplets. []
Relevance: 9-OH-B220 is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline, with a hydroxyl group replacing the bromine at the 9-position, and the addition of methyl groups at the 2 and 3 positions, and a dimethylaminoethyl group at the 6-position. []
Triarylamines based on 6H-indolo[2,3-b]quinoxaline
Compound Description: These compounds incorporate aromatic units such as phenyl, naphthyl, pyrene, anthracene, or fluorene attached to the 6H-indolo[2,3-b]quinoxaline core. [] They are characterized by their optical absorption and emission spectra, electrochemical behavior, and thermal stability. []
Relevance: These triarylamine derivatives share the core structure of 6H-indolo[2,3-b]quinoxaline with the target compound. [] The presence of various aromatic amine substituents at specific positions of the indoloquinoxaline framework differentiates them from 9-Bromo-6H-indolo[2,3-b]quinoxaline. []
Compound Description: TFBIQ, synthesized through a C-H direct arylation method, functions as a thickness-dependent hole-injection layer in organic light-emitting diodes (OLEDs). []
Compound Description: This compound acts as a key intermediate in the synthesis of five and six-membered heterocyclic compounds, including 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives. []
Relevance: This compound is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline through the presence of a propyl hydrazide group at the 6-position, replacing the bromine substituent in the main compound. []
Compound Description: These compounds were efficiently synthesized from 1,2-diaminobenzene and isatins under microwave irradiation conditions. []
Relevance: These derivatives are structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline, with a (5-aryl-1,3,4-oxadiazol-2-yl)methyl group replacing the bromine at the 6-position of the indoloquinoxaline core. []
Compound Description: This compound is a key intermediate in the synthesis of a novel intercalating nucleic acid monomer. [, ]This monomer, designed to enhance the stability of Hoogsteen-type triplexes, three-way junctions (TWJs), and G-quadruplexes, features a trifluoroacetamide group attached to a propyl linker, which in turn is connected to the 9-position of the indoloquinoxaline core via an ethynyl bridge. [, ]
Relevance: This compound is structurally related to 9-Bromo-6H-indolo[2,3-b]quinoxaline by the substitution of the bromine atom at the 9-position with an ethynylpropyl-trifluoroacetamide moiety. [, ]
ω-(Dialkylamino)alkyl derivatives of 6H-indolo[2,3-b]quinoline
Compound Description: This class of compounds, featuring dialkyl(alkylamino)alkyl chains at the C-2, C-9, or N-6 position, has shown potential as cytotoxic DNA topoisomerase II inhibitors. [, ] They exhibit activity against Gram-positive bacteria and fungi. [, ] These derivatives also demonstrate cytotoxic activity against various cancer cell lines and the ability to overcome multidrug resistance. [, ]
Relevance: These derivatives are structurally similar to 9-Bromo-6H-indolo[2,3-b]quinoxaline, differing in the replacement of the bromine with various ω-(dialkylamino)alkyl substituents and the absence of a nitrogen atom at the 10-position, resulting in an indoloquinoline structure instead of indoloquinoxaline. [, ]
Compound Description: These compounds are characterized by their spectral properties and concentration effects on their NMR spectra. []
Relevance: These derivatives are structurally similar to 9-Bromo-6H-indolo[2,3-b]quinoxaline, lacking a nitrogen atom at the 10-position and the bromine atom at the 9-position. [] They also feature methyl substitutions at the 6 and 11 positions. []
Compound Description: These compounds have been studied using 1H and 13C NMR spectroscopy, focusing on their chemical shifts and spin-spin coupling constants to understand the electron density distribution within the indoloquinolinium moiety. []
Relevance: These derivatives are structurally similar to 9-Bromo-6H-indolo[2,3-b]quinoxaline, but they lack a nitrogen atom at the 10-position and a bromine atom at the 9-position. [] They also have methyl substituents at the 5, 6, and 11 positions, and a methylsulfate group attached to the nitrogen atom at the 6-position. []
Amino acid derivatives of 6H‐Indolo[2,3‐b]quinolines
Compound Description: To enhance the water solubility of 6H-indolo[2,3-b]quinolines, researchers have synthesized novel derivatives by attaching amino acids (Gly, His, Pro, and Ser) at the C-2 or C-9 positions. [] This modification aims to improve their selectivity, bioavailability, and ultimately, their therapeutic potential. []
Relevance: These derivatives are structurally analogous to 9-Bromo-6H-indolo[2,3-b]quinoxaline, with the distinction of amino acid substitutions at either the C-2 or C-9 positions and the absence of the bromine atom at the 9-position. []
6H- indolo(2,3-b)quinoline O-aminoglycosides
Compound Description: Researchers have synthesized new 6H-indolo(2,3-b)quinoline derivatives with O-L-daunosamine or L-acosamine substitutions at the C-2, C-9, or N-6 positions, linked through an alkoxy or alkyl chain, aiming to enhance their anticancer multidrug resistance properties. [] These compounds have shown cytotoxic activity against A549, MCF-7, and Hs294T cancer cells. []
Relevance: These derivatives are structurally similar to 9-Bromo-6H-indolo[2,3-b]quinoxaline, characterized by the substitution of the bromine atom with various O-aminoglycosides (L-daunosamine or L-acosamine) at different positions on the indoloquinoline core and the absence of a nitrogen atom at the 10-position, resulting in an indoloquinoline structure. []
Methyl-substituted indolo[2,3-b]quinolines
Compound Description: These derivatives, synthesized via the Graebe-Ullmann reaction, are being studied for their structure-activity relationship as cytotoxic DNA topoisomerase II inhibitors. []
21. tert-Butyl- and Bromo-functionalized [, , ]Triazino[5,6-b]indoles
Compound Description: Researchers have successfully synthesized a series of new tert-butyl- and bromo-functionalized [, , ]triazino[5,6-b]indoles. [] These compounds were obtained through a condensation reaction involving 7-bromo-5-tert-butylisatins and thiosemicarbazide. []
Tetrakis(indolo[2,3-b]quinoxalinato)dinickel(II)
Compound Description: This dinuclear nickel(II) complex is synthesized by reacting 6H-indolo[2,3-b]quinoxaline with NaBH4 and Ni(Oac)2·4H2O. [] It features a Ni-Ni bond with a distance of 2.618(1) Å. []
Relevance: This complex incorporates four molecules of deprotonated 6H-indolo[2,3-b]quinoxaline as ligands, coordinating to two nickel(II) ions. [] This structural feature highlights the ability of 6H-indolo[2,3-b]quinoxaline to act as a ligand in metal complexes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Farnesylcysteine belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Farnesylcysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, farnesylcysteine is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, farnesylcysteine can be found in a number of food items such as pepper (c. frutescens), garden rhubarb, lupine, and strawberry. This makes farnesylcysteine a potential biomarker for the consumption of these food products. S-[(2E,6E)-farnesyl]-L-cysteine is an S-farnesyl-L-cysteine where the C=C double bonds at the 2- and 6-positions both have (E)-configuration. It is a tautomer of a S-[(2E,6E)-farnesyl]-L-cysteine zwitterion.
1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne is a natural product found in Campynema lineare, Hypoxis, and other organisms with data available.
Sitoindoside-II is an acyl steryl glycoside present in M. paradisiaca (banana) fruits. It is also isolated from the chicory plant, Cichorium intybus L. Sitoindoside-II is a fatty acid ester of steroidal glucopyranoside.
Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite. (-)-Depudecin is a natural product found in Xylaria and Alternaria brassicicola with data available. Depudecin is depudecin is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, depudecin has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.
(±)17-HDHA is an autoxidation product of docosahexaenoic acid (DHA;) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. 17(S)-HDHA could be produced by enzymatic oxidation of DHA using soybean lipoxygenase (LO) and is the putative product of mammalian 15-LOs. 17(S)-HDHA was shown to be an inhibitor of U-46619 -induced rabbit and rat aortic smooth muscle contraction with IC50 values of 4.9 and 7.2 µM, respectively. (±)17-HDHA is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid. (+/-)-17-hdohe, also known as 17-hydroxy-dha or 17(R)hdohe, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, (+/-)-17-hdohe is considered to be a docosanoid lipid molecule (+/-)-17-hdohe is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)-17-hdohe has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)-17-hdohe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome (+/-)-17-hdohe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid. (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid bearing an additional 17-hydroxy substituent. It has a role as a human xenobiotic metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoate.